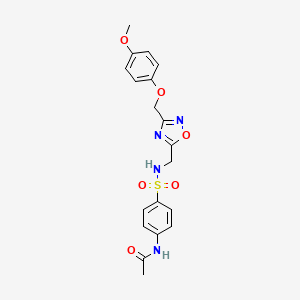

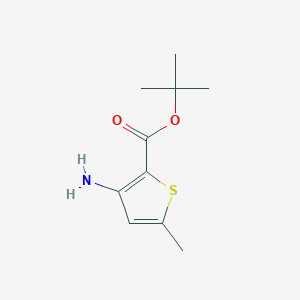

![molecular formula C22H26N2O4 B2524672 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide CAS No. 921525-81-7](/img/structure/B2524672.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the functionalization of aromatic systems. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves reacting an acid chloride or carboxylic acid with an amino alcohol, as described in the first paper . This suggests that the target compound could potentially be synthesized through similar amide bond-forming reactions, possibly involving a multi-step synthesis that includes the formation of the tetrahydrobenzo[b][1,4]oxazepin ring system followed by the attachment of the 3-methoxybenzamide moiety.

Molecular Structure Analysis

The molecular structure of the target compound likely features a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of a 3-methoxybenzamide group suggests additional aromatic character and potential for hydrogen bonding. X-ray crystallography, as used in the characterization of the related compound in the first paper , would be a valuable tool for determining the precise molecular structure of the target compound.

Chemical Reactions Analysis

The target compound may undergo various chemical reactions, particularly at its amide and oxazepin moieties. The N,O-bidentate directing group present in the related compound discussed in the first paper indicates that the target compound could also be suitable for metal-catalyzed C–H bond functionalization reactions. Additionally, the second paper describes a Cp*Rh(III)-catalyzed annulation reaction , which could be relevant if the target compound's synthesis involves similar cyclization steps.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, we can infer from the related compounds that it would exhibit properties typical of aromatic amides, such as moderate solubility in organic solvents, potential for intermolecular hydrogen bonding, and stability under standard conditions. The spectroscopic methods mentioned in the first paper, including 1H NMR, 13C NMR, IR, and GC-MS, along with elemental analysis, would be essential for characterizing these properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds with a structural framework similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating the thiazole ring have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, indicating their potential as therapeutic agents for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Research into similar compounds has revealed their potential in cancer therapy. For example, dibenz[c,e]oxepines have been explored for their ability to inhibit tubulin polymerization and exhibit cytotoxicity towards leukemia cells, showcasing the promise of such scaffolds in the development of anticancer drugs (Edwards, Hadfield, Wallace, & Ducki, 2011). Additionally, conformationally rigid analogs of aminopyrazole amide scaffolds have demonstrated competitive antiproliferative activities, further highlighting the therapeutic potential of these compounds in melanoma treatment (Kim et al., 2011).

Photodynamic Therapy Applications

The development of compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, indicates their applicability in photodynamic therapy for cancer treatment. These compounds' photophysical properties make them suitable as Type II photosensitizers, offering a non-invasive treatment option for various cancers (Pişkin, Canpolat, & Öztürk, 2020).

Receptor Antagonist Development

Structural analogs of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide have been studied for their potential as receptor antagonists. For example, compounds have been developed as potent serotonin-3 (5-HT3) receptor antagonists, illustrating the versatility of this chemical scaffold in modulating receptor activity for therapeutic purposes (Harada et al., 1995).

Eigenschaften

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-11-24-18-10-9-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJQAMMYYGLZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

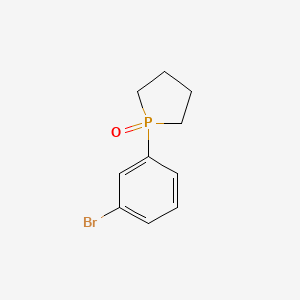

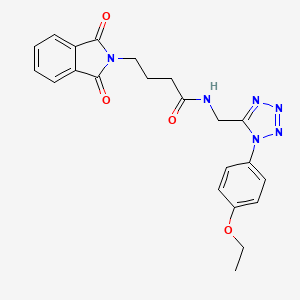

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

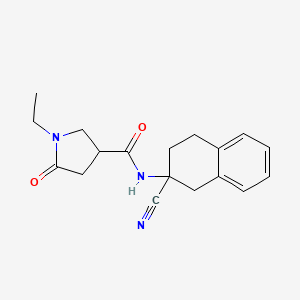

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)

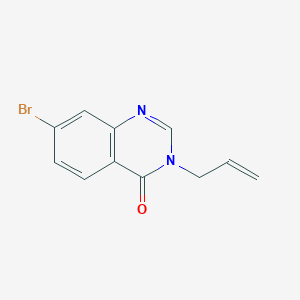

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)

![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)

![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)

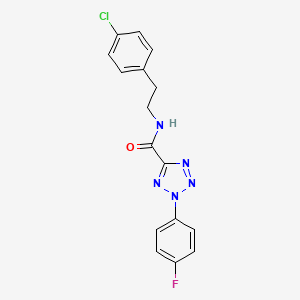

![1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2524605.png)